molecular formula C6H11BrN4O B13319039 5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13319039
M. Wt: 235.08 g/mol
InChI Key: FRGPGPSOPDYHOB-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine is a brominated triazole derivative characterized by a 2-methoxypropyl substituent at the N1 position of the triazole ring. This compound belongs to the 1,2,4-triazole class, known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their stability and ability to engage in hydrogen bonding. The bromine atom at the C5 position enhances electrophilicity, making it a candidate for further functionalization via cross-coupling reactions.

Preparation Methods

The synthesis of 5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with 2-methoxypropylamine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions. For example, the reaction with sodium methoxide in methanol can yield 5-methoxy-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydrotriazole derivatives.

Scientific Research Applications

5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: Triazole derivatives, including this compound, are studied for their potential as antifungal, antibacterial, and anticancer agents. They are also investigated for their ability to inhibit specific enzymes and receptors in biological systems.

    Biological Research: The compound is used as a tool in biological studies to understand the role of triazole-containing molecules in various biochemical pathways. It can be used to probe the activity of enzymes and receptors involved in disease processes.

    Industrial Applications: In the chemical industry, triazole derivatives are used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. They are also employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. By inhibiting these enzymes, the compound can affect the pharmacokinetics and pharmacodynamics of other drugs.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key Compounds for Comparison :

5-Bromo-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine (CAS 1698643-74-1) Molecular Formula: C₅H₉BrN₄O Molecular Weight: 221.06 Substituent: Shorter methoxyethyl chain (vs. methoxypropyl in the target compound).

5-Bromo-1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine (CAS 1697310-06-7) Molecular Formula: C₅H₉BrN₄O Molecular Weight: 221.06 Substituent: Ethoxymethyl group introduces branching but retains a similar chain length.

5-Bromo-1-isopropyl-1H-1,2,4-triazole (CAS 111340-37-5)

  • Substituent : Branched isopropyl group.
  • Impact : Higher steric bulk may reduce reactivity at the triazole ring but improve metabolic stability .

5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine (CAS 1228014-23-0) Substituent: Aromatic bromophenyl group.

Structural and Spectroscopic Comparisons

Infrared (IR) Spectroscopy :

  • Target Compound : Expected NH stretch ~3300 cm⁻¹, C-Br stretch ~530 cm⁻¹ (similar to ).
  • 5-(3-Bromophenyl) Analogue : Shows additional aromatic C=C stretches (~1600 cm⁻¹) absent in aliphatic-substituted triazoles .

NMR Data :

  • Methoxypropyl vs. Methoxyethyl : Methoxypropyl’s -OCH₂CH(CH₃)₂ group would show split peaks in ¹H-NMR for the propyl chain (δ ~1.2–3.5 ppm), distinct from methoxyethyl’s simpler -OCH₂CH₂- signals .

Biological Activity

5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, notable for its unique structural features that contribute to its biological activity. This compound is characterized by a bromine atom at the 5th position of the triazole ring and a 2-methoxypropyl substituent at the 1-position. These modifications enhance its reactivity and potential applications in medicinal chemistry and agriculture.

  • Molecular Formula : C₇H₁₄BrN₃O
  • Molecular Weight : Approximately 235.08 g/mol
  • Structure : The presence of both bromine and methoxypropyl groups imparts distinct chemical properties that enhance its biological activity compared to similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains. The compound's mechanism of action involves interactions with specific enzymes and receptors, which can lead to various therapeutic applications.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. Notably:

  • Antibacterial Activity : It has shown superior potency against Gram-positive bacteria compared to traditional antibiotics like ampicillin. In particular, it demonstrated enhanced activity against resistant strains such as MRSA and Pseudomonas aeruginosa .
  • Antifungal Activity : The compound exhibited a higher degree of antifungal activity than reference drugs such as bifonazole and ketoconazole, making it a candidate for further development as an antifungal agent .
Tested Organisms Activity Level Reference Drug Comparison
Staphylococcus aureus (MRSA)HighMore potent than ampicillin
Pseudomonas aeruginosaModerateComparable to existing treatments
Fungal Strains (e.g., Candida albicans)High13–52 times more effective than ketoconazole

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in microbial metabolism. Molecular docking studies suggest that the compound binds effectively to target sites within microbial cells, disrupting essential biochemical pathways .

Enzyme Interaction Studies

Interaction studies have indicated that this compound interacts with specific kinases, which are crucial for microbial growth and survival. The predicted inhibition of these kinases suggests a dual mechanism where both direct antimicrobial effects and modulation of host enzyme activity contribute to its efficacy .

Case Studies

In a recent study focused on the optimization of triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi, compounds structurally related to this compound showed promising results in reducing parasite burden in mouse models . This highlights the potential for this compound class in treating parasitic infections.

Q & A

Q. Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine?

Answer:
Optimization can be achieved via Design of Experiments (DoE) to systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. For example, reflux conditions in ethanol with acid catalysts (e.g., p-TsOH) improve cyclization efficiency . Purification via silica gel chromatography or recrystallization enhances purity, while monitoring via TLC ensures reaction completion . Statistical methods, such as factorial design, minimize experimental trials while maximizing data robustness .

Q. Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxypropyl and bromine groups) and hydrogen bonding interactions .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches in triazole amines at ~3300 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for exact mass matching) .

Q. Advanced: How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

Answer:

  • Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxypropyl with methylthio groups) to assess impact on target binding .
  • Molecular Docking : Predict interactions with enzymes (e.g., fungal CYP51) to identify steric or electronic mismatches .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to validate target affinity discrepancies .

Q. Advanced: What strategies enable efficient multi-step derivatization of this compound for drug discovery?

Answer:

  • Sequential Functionalization : Bromine at the 5-position allows Suzuki coupling for aryl/heteroaryl introductions .
  • Nucleophilic Substitution : Replace bromine with amines or thiols under basic conditions .
  • Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates .

Q. Basic: How should researchers assess the stability of this compound under varying storage and experimental conditions?

Answer:

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate degradation pathways .
  • HPLC Monitoring : Track purity changes over time using C18 columns and UV detection at 254 nm .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under inert atmospheres .

Q. Advanced: How can contradictory enzyme inhibition data (e.g., IC50_{50}50​ variability) be systematically addressed?

Answer:

  • X-ray Crystallography : Resolve binding modes in enzyme active sites to identify steric clashes or non-covalent interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish binding efficacy .
  • Molecular Dynamics (MD) Simulations : Model conformational flexibility of the triazole ring under physiological conditions .

Q. Basic: What in vitro assays are suitable for initial biological screening of this compound?

Answer:

  • Antifungal Assays : Broth microdilution against Candida albicans (MIC determination) .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .
  • Enzyme Inhibition : Fluorometric assays for targets like kinases or cytochrome P450 isoforms .

Q. Advanced: What computational tools are recommended for predicting the pharmacokinetic properties of derivatives?

Answer:

  • ADMET Prediction Software : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • QSAR Modeling : Train models on triazole derivatives to correlate substituents with solubility or logP .
  • Free Energy Perturbation (FEP) : Simulate binding free energy changes for mutant enzyme variants .

Properties

Molecular Formula

C6H11BrN4O

Molecular Weight

235.08 g/mol

IUPAC Name

5-bromo-1-(2-methoxypropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H11BrN4O/c1-4(12-2)3-11-5(7)9-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10)

InChI Key

FRGPGPSOPDYHOB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=NC(=N1)N)Br)OC

Origin of Product

United States

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